2-(1-Pyrenyl)ethyl chloroformate

Übersicht

Beschreibung

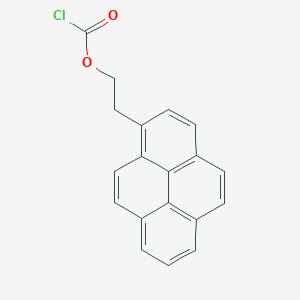

2-(1-Pyrenyl)ethyl chloroformate is a chemical compound with the molecular formula C19H13ClO2 and a molecular weight of 308.76 g/mol . It is primarily used as a fluorogenic derivatizing agent in various scientific applications . The compound is known for its high fluorescence properties, making it valuable in analytical and biochemical research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Pyrenyl)ethyl chloroformate typically involves the reaction of 2-(1-Pyrenyl)ethanol with phosgene (carbonyl chloride) under controlled conditions . The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition . The product is then purified using standard chromatographic techniques to achieve high purity levels .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield . Safety measures are strictly adhered to due to the hazardous nature of phosgene .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Pyrenyl)ethyl chloroformate undergoes several types of chemical reactions, including:

Substitution Reactions: It reacts with amines to form carbamates.

Esterification Reactions: It reacts with alcohols to form carbonate esters.

Common Reagents and Conditions

Amines: Used in substitution reactions to form carbamates.

Alcohols: Used in esterification reactions to form carbonate esters.

Solvents: Dichloromethane and acetonitrile are commonly used solvents.

Major Products Formed

Carbamates: Formed from the reaction with amines.

Carbonate Esters: Formed from the reaction with alcohols.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

- Derivatizing Agent : 2-(1-Pyrenyl)ethyl chloroformate serves as a derivatizing agent in chromatography, enhancing the detection and quantification of various compounds. Its fluorescence properties allow for sensitive detection in complex mixtures .

Biological Applications

- Labeling Biomolecules : The compound is utilized in the labeling of biomolecules for fluorescence microscopy and flow cytometry. This application is critical for visualizing cellular processes and interactions in biological research.

- Anticancer Research : Studies have shown that derivatives of polycyclic aromatic hydrocarbons, including those related to pyrene, exhibit cytotoxic effects against cancer cell lines. The fluorescence properties of this compound enhance its utility in evaluating the efficacy of anticancer agents by allowing real-time monitoring of cellular responses .

Medical Applications

- Diagnostic Assays : In the medical field, this compound is employed in developing diagnostic assays that require precise quantification of biomolecules. Its ability to form covalent bonds with nucleophilic groups facilitates the detection of specific targets in biological samples.

- Therapeutic Monitoring : The compound is also used for therapeutic monitoring, where it aids in tracking drug levels in biological fluids, ensuring effective treatment regimens.

Industrial Applications

- Quality Control : In pharmaceutical manufacturing, this compound is applied in quality control processes to ensure the purity and concentration of active ingredients in products.

Case Study 1: Anticancer Activity

Research demonstrated that compounds derived from pyrene exhibit significant cytotoxicity against various cancer cell lines. For instance, a study compared the efficacy of pyrenyl ether derivatives against colon (HT-29) and cervical (HeLa) cancer cells, revealing that these compounds induced apoptosis more effectively than traditional chemotherapeutics like cisplatin . This underscores the potential of this compound as a lead compound for developing new cancer therapies.

Case Study 2: Fluorescence Microscopy

In a study focusing on biomolecular interactions, researchers utilized this compound to label proteins for fluorescence microscopy. The enhanced fluorescence allowed for better visualization of protein localization within cells, facilitating insights into cellular mechanisms and interactions . This application highlights the compound's versatility in biological imaging.

Wirkmechanismus

The mechanism of action of 2-(1-Pyrenyl)ethyl chloroformate involves its ability to form covalent bonds with nucleophilic groups in target molecules . This reaction results in the formation of highly fluorescent derivatives, which can be detected and quantified using fluorescence spectroscopy . The molecular targets include primary and secondary amines, hydroxyl groups, and thiols .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl chloroformate: Similar in structure but lacks the pyrene moiety, making it less fluorescent.

Methyl chloroformate: Another chloroformate ester with different reactivity and applications.

Uniqueness

2-(1-Pyrenyl)ethyl chloroformate is unique due to its high fluorescence properties, which make it particularly useful in analytical and biochemical applications . Its ability to form stable, fluorescent derivatives sets it apart from other chloroformate esters .

Biologische Aktivität

2-(1-Pyrenyl)ethyl chloroformate is a compound that has garnered attention due to its potential biological activities. As an ester derived from chloroformic acid and 2-(1-pyrenyl)ethanol, it exhibits unique properties that can influence various biochemical pathways. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₃H₉ClO₂

- CAS Number : 147357-96-8

- Molecular Weight : 240.66 g/mol

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates that can interact with biological macromolecules. This compound is known to:

- Act as a reactive electrophile , capable of modifying proteins and nucleic acids, which can lead to changes in cellular signaling pathways.

- Influence enzyme activities through covalent modification, potentially altering metabolic pathways.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

- Antioxidant properties : The compound has been shown to scavenge reactive oxygen species (ROS), which could protect cells from oxidative stress.

- Cytotoxicity against cancer cells : Preliminary studies suggest that it may induce apoptosis in certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

Table 1: Summary of Biological Activities

Case Study: Antioxidant Activity

In a study examining the antioxidant effects of various compounds, this compound demonstrated significant radical scavenging activity. The compound was tested against DPPH (1,1-diphenyl-2-picrylhydrazyl), showing a dose-dependent reduction in radical concentration, indicating its potential as a protective agent against oxidative stress in cellular environments .

Case Study: Cytotoxic Effects on Cancer Cells

A separate investigation focused on the cytotoxic effects of this compound on HeLa cells. The results indicated that treatment with the compound led to increased apoptosis markers, such as caspase activation and DNA fragmentation. This suggests its utility as a potential chemotherapeutic agent .

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively characterized; however, its lipophilic nature suggests that it may have favorable absorption and distribution properties in biological systems. Future studies should focus on:

- Metabolism : Understanding how the compound is metabolized in vivo.

- Bioavailability : Assessing the extent and rate at which the active ingredient or active moiety is absorbed and becomes available at the site of action.

Eigenschaften

IUPAC Name |

2-pyren-1-ylethyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClO2/c20-19(21)22-11-10-12-4-5-15-7-6-13-2-1-3-14-8-9-16(12)18(15)17(13)14/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEQBZYDZNNCKFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCOC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583455 | |

| Record name | 2-(Pyren-1-yl)ethyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147357-96-8 | |

| Record name | 2-(Pyren-1-yl)ethyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-Pyrenyl)ethyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.